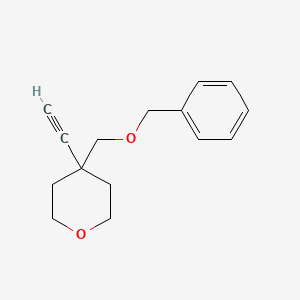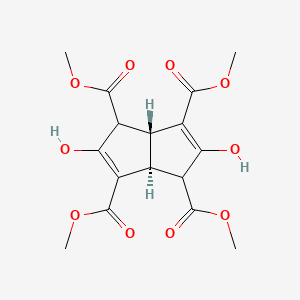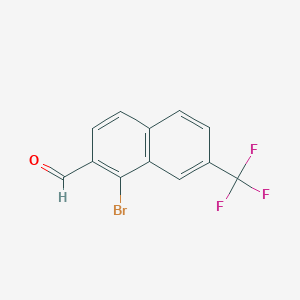
1-Bromo-7-(trifluoromethyl)-2-naphthaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-7-(trifluoromethyl)-2-naphthaldehyde is an organic compound that belongs to the class of naphthaldehydes It is characterized by the presence of a bromine atom at the first position, a trifluoromethyl group at the seventh position, and an aldehyde group at the second position of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-7-(trifluoromethyl)-2-naphthaldehyde typically involves the bromination of 7-(trifluoromethyl)-2-naphthaldehyde. The bromination reaction can be carried out using bromine (Br2) in a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions. The reaction is usually performed at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-7-(trifluoromethyl)-2-naphthaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as azides or nitriles.
Oxidation Reactions: The major product is 1-Bromo-7-(trifluoromethyl)-2-naphthoic acid.
Reduction Reactions: The major product is 1-Bromo-7-(trifluoromethyl)-2-naphthylmethanol.
Wissenschaftliche Forschungsanwendungen
1-Bromo-7-(trifluoromethyl)-2-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-7-(trifluoromethyl)-2-naphthaldehyde involves its interaction with various molecular targets. The bromine atom and trifluoromethyl group can participate in electrophilic aromatic substitution reactions, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-naphthaldehyde: Lacks the trifluoromethyl group, making it less electron-withdrawing.
7-(Trifluoromethyl)-2-naphthaldehyde: Lacks the bromine atom, affecting its reactivity in substitution reactions.
1-Bromo-7-(trifluoromethyl)naphthalene: Lacks the aldehyde group, limiting its use in reactions involving carbonyl compounds.
Uniqueness
1-Bromo-7-(trifluoromethyl)-2-naphthaldehyde is unique due to the combination of the bromine atom, trifluoromethyl group, and aldehyde group on the naphthalene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
2102411-81-2 |
|---|---|
Molekularformel |
C12H6BrF3O |
Molekulargewicht |
303.07 g/mol |
IUPAC-Name |
1-bromo-7-(trifluoromethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H6BrF3O/c13-11-8(6-17)2-1-7-3-4-9(5-10(7)11)12(14,15)16/h1-6H |
InChI-Schlüssel |
WAITWZKADXJEEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=C2Br)C=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


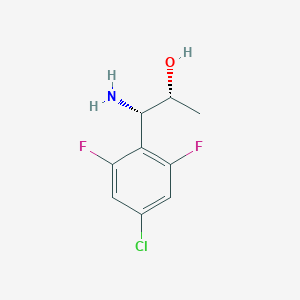
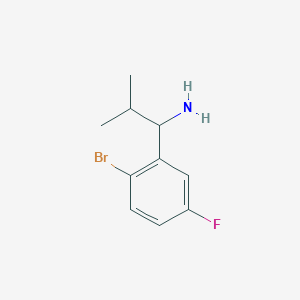


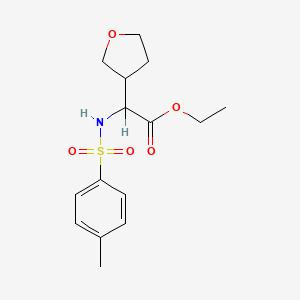
![(2R)-2-[5-[6-amino-5-[(1R)-1-[5-fluoro-2-(triazol-2-yl)phenyl]ethoxy]pyridin-3-yl]-4-methyl-1,3-thiazol-2-yl]propane-1,2-diol](/img/structure/B13044830.png)

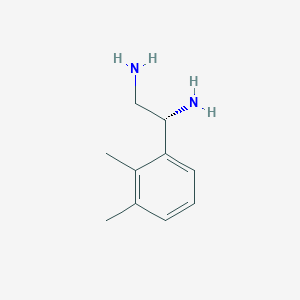
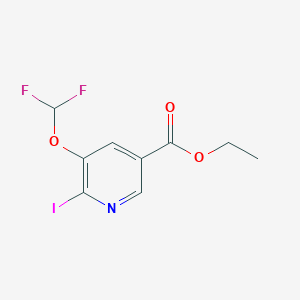
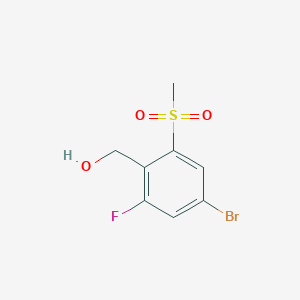
![3',4'-Dihydrospiro[cyclopropane-1,1'(2'H)-isoquinoline] Hydrochloride](/img/structure/B13044851.png)

